Caffeine monohydrate

Description

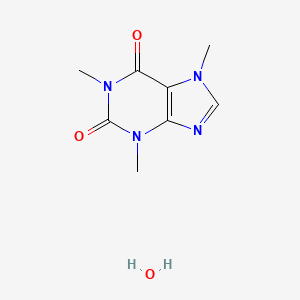

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3,7-trimethylpurine-2,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHGOKZNRDAXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206015 | |

| Record name | Caffeine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-12-4 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5743-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T65I06326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Caffeine Monohydrate: A Technical Guide

This guide provides a comprehensive overview of the synthesis and characterization of caffeine monohydrate, tailored for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data in tabular format, and includes workflow visualizations to elucidate the key processes.

Introduction to Caffeine and its Hydrated Form

Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant belonging to the methylxanthine class.[1] It can exist in various solid forms, including two anhydrous polymorphs and a monohydrate.[2][3] The monohydrate form, which incorporates one molecule of water per molecule of caffeine, is of significant interest in pharmaceutical sciences as the hydration state of an active pharmaceutical ingredient (API) can influence its stability, solubility, and bioavailability.[1] The formation of this compound is readily achieved through crystallization from aqueous solutions.[4]

Synthesis of this compound

The most common and straightforward method for preparing this compound is through the recrystallization of anhydrous caffeine from an aqueous solution. This process leverages the difference in solubility of caffeine in hot versus cold water.[5]

Experimental Protocol: Recrystallization

This protocol details the steps for the synthesis of this compound from anhydrous caffeine.

Materials and Equipment:

-

Anhydrous caffeine

-

Distilled water

-

Erlenmeyer flask

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Beakers

Procedure:

-

Dissolution: Weigh a known amount of anhydrous caffeine and place it into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of distilled water. Caffeine's solubility in water is approximately 20 g/L at room temperature but increases significantly to 660 g/L at boiling temperature.[5] Heat the mixture on a hot plate with stirring until the caffeine is completely dissolved. If necessary, add small additional volumes of hot water to achieve full dissolution.

-

Cooling and Crystallization: Once the caffeine is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. To further enhance crystallization, the flask can be subsequently placed in an ice bath.[6][7] If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[6]

-

Isolation: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold distilled water to ensure a good seal.

-

Filtration: Pour the cooled caffeine slurry into the Buchner funnel with the vacuum applied. The crystals of this compound will be collected on the filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities from the mother liquor.

-

Drying: Allow the crystals to dry on the filter paper under vacuum for 5-10 minutes to remove excess water.[6] For complete drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator. It is important to note that this compound can effloresce (lose water of hydration) in dry air.[8]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via recrystallization.

Characterization of this compound

A variety of analytical techniques are employed to confirm the formation of this compound and to characterize its physicochemical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic peaks for the caffeine molecule, with potential shifts due to the presence of water of hydration and intermolecular hydrogen bonding.

Methodology: An FTIR spectrum of the this compound sample is obtained using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[9] The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[9]

Data:

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | ~3408 | [10] |

| Aromatic C-H Stretching | ~3111, ~2953 | [10] |

| C=O Stretching | ~1700, ~1658 | [4][10] |

| C=N Ring Stretching | ~1661 | [10] |

| C=C Stretching | ~1548 |[4][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize caffeine.

Methodology: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Data: ¹H NMR Chemical Shifts (δ, ppm): [11]

| Protons | Chemical Shift (ppm) |

|---|---|

| CH₃ (N1) | ~3.4 |

| CH₃ (N3) | ~3.6 |

| CH₃ (N7) | ~4.0 |

| C8-H | ~7.5 |

¹³C NMR Chemical Shifts (δ, ppm): [2]

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C8 | ~141 |

| C5 | ~107 |

| C4 | ~148 |

| C2 | ~151 |

| C6 | ~155 |

| N1-CH₃ | ~28 |

| N3-CH₃ | ~30 |

| N7-CH₃ | ~34 |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as dehydration and melting.

Methodology: A small, accurately weighed sample of this compound is placed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[12] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Data:

| Thermal Event | Temperature Range (°C) | Technique | Observation | Reference |

|---|---|---|---|---|

| Dehydration | ~50-100 | TGA | Mass loss corresponding to one water molecule (~8.5%) | [4][12] |

| Dehydration | ~78-86 | DSC | Endothermic peak | [12] |

| Melting (of anhydrous form) | ~236 | DSC | Sharp endothermic peak |[12][13] |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid. The diffraction pattern of this compound is distinct from that of its anhydrous forms.

Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

Data: this compound crystallizes in the monoclinic space group P2₁/a.[14]

| Crystallographic Parameter | Value | Reference |

| a | 14.8 Å | [14] |

| b | 16.7 Å | [14] |

| c | 3.97 Å | [14] |

| β | 97° | [14] |

| Space Group | P 1 2₁/a 1 | [14] |

Characterization Workflow

References

- 1. iosrphr.org [iosrphr.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Caffeine as a Gelator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. coconote.app [coconote.app]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Analysis of caffeine powder by ATR-FTIR - Mendeley Data [data.mendeley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 13. rigaku.com [rigaku.com]

- 14. crystallography.net [crystallography.net]

An In-depth Technical Guide to the Crystallization of Caffeine Monohydrate from Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization process of caffeine monohydrate from an aqueous solution. It details the fundamental principles, experimental protocols, and critical parameters influencing crystal formation, offering valuable insights for professionals in pharmaceutical development and chemical research.

Introduction to Caffeine Crystallization

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance with various applications in the pharmaceutical and food industries. Its purification and formulation often involve a crystallization step. When crystallized from water at temperatures below 51.5°C, caffeine forms a stable monohydrate. The physical properties of the resulting crystals, such as size distribution, morphology, and purity, are crucial for downstream processing and product performance. This guide focuses on the controlled crystallization of this compound from an aqueous solution, a common and critical unit operation.

Physicochemical Properties of Caffeine

Understanding the fundamental physicochemical properties of caffeine is essential for designing and optimizing the crystallization process.

Solubility of Caffeine in Water

The solubility of caffeine in water is highly dependent on temperature. As the temperature of the water increases, the amount of caffeine that can be dissolved also increases significantly. This property is the driving force behind cooling crystallization. A saturated solution at a high temperature becomes supersaturated upon cooling, leading to the precipitation of caffeine crystals.

Table 1: Solubility of Caffeine in Water at Various Temperatures [1][2][3]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.6[2] |

| 25 | 2.17[1] |

| 80 | 18.0 |

| 100 | 67.0[1] |

The Crystallization Process of this compound

The crystallization of this compound from an aqueous solution is a complex process governed by thermodynamics and kinetics. It involves two main stages: nucleation and crystal growth.

Signaling Pathway of Crystallization

The transition from a supersaturated solution to a crystalline solid phase can be conceptually represented as a signaling pathway. The initial signal is the creation of a supersaturated state, which then triggers a cascade of events leading to the final crystalline product.

Figure 1: Conceptual signaling pathway of this compound crystallization.

Experimental Protocols for Cooling Crystallization

This section provides a detailed methodology for the controlled cooling crystallization of this compound from an aqueous solution.

Materials and Equipment

-

Anhydrous caffeine (USP grade or equivalent)

-

Distilled or deionized water

-

Jacketed glass crystallizer

-

Circulating water bath with temperature control

-

Overhead stirrer with a suitable impeller

-

Temperature probe

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Drying oven

Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-scale cooling crystallization experiment.

Figure 2: General experimental workflow for cooling crystallization of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Calculate the amount of caffeine and water required to prepare a saturated solution at a desired high temperature (e.g., 70°C) using the solubility data from Table 1.

-

Add the calculated amount of water to the jacketed crystallizer and heat it to the target temperature using the circulating water bath.

-

Gradually add the caffeine powder to the hot water while stirring until it is completely dissolved.

-

-

Cooling Crystallization:

-

Once the caffeine is fully dissolved, set the circulating water bath to a programmed cooling profile. A linear cooling rate of 0.5°C per minute is a common starting point.

-

Maintain a constant agitation speed (e.g., 150 rpm) throughout the cooling process to ensure a uniform temperature and suspension of crystals.

-

Continue cooling until the desired final temperature is reached (e.g., 10°C).

-

-

Crystal Recovery and Drying:

-

Once the crystallization is complete, filter the crystal slurry under vacuum using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold distilled water to remove any residual mother liquor.

-

Dry the crystals in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

-

Critical Parameters Influencing Crystallization

The properties of the final crystalline product are highly sensitive to several process parameters. Understanding and controlling these parameters is key to achieving the desired crystal attributes.

Logical Relationship of Influencing Factors

The interplay of various factors ultimately determines the characteristics of the this compound crystals.

Figure 3: Logical relationship of factors influencing this compound crystallization.

Table 2: Impact of Key Process Parameters on Crystal Attributes

| Parameter | Effect on Crystal Size | Effect on Crystal Morphology |

| Cooling Rate | Faster cooling generally leads to smaller crystals due to increased nucleation rates. | Can influence the aspect ratio of the needle-like crystals. |

| Agitation | Higher agitation can lead to smaller crystals due to secondary nucleation and crystal breakage. | Can affect the formation of agglomerates. |

| Supersaturation | Higher levels of supersaturation tend to produce smaller crystals. | Can impact the crystal habit, potentially leading to more irregular shapes. |

| Impurities | Can inhibit or promote crystal growth, affecting the final size. | Can significantly alter the crystal habit by adsorbing to specific crystal faces. |

Characterization of this compound Crystals

A thorough characterization of the crystallized this compound is essential to ensure product quality and consistency.

Table 3: Analytical Techniques for Crystal Characterization

| Technique | Purpose |

| Melting Point Analysis | To determine the purity of the crystalline product. The melting point of pure caffeine is around 238°C.[4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the identity of the compound and the presence of water of hydration by identifying characteristic functional group vibrations.[4] |

| High-Performance Liquid Chromatography (HPLC) | To accurately quantify the purity of the caffeine and to detect and quantify any impurities. |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties of the crystals, including melting point and phase transitions. |

| Powder X-ray Diffraction (PXRD) | To identify the crystalline form (polymorph) and to assess the degree of crystallinity. |

| Microscopy (Optical, SEM) | To visually inspect the crystal morphology (shape and habit) and to estimate the crystal size. |

| Laser Diffraction | To determine the particle size distribution (PSD) of the crystalline powder. |

Conclusion

The crystallization of this compound from an aqueous solution is a multifaceted process that requires careful control of various parameters to achieve the desired product attributes. This guide has provided a comprehensive overview of the key aspects of this process, from the fundamental principles of solubility and crystallization kinetics to detailed experimental protocols and analytical characterization techniques. By leveraging the information presented, researchers, scientists, and drug development professionals can optimize their crystallization processes to produce high-quality this compound crystals with consistent and desirable properties.

References

A Technical Guide to the Physicochemical Properties of Caffeine Monohydrate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of caffeine monohydrate (C₈H₁₀N₄O₂·H₂O), a widely used central nervous system stimulant in the pharmaceutical industry. Understanding these characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy and stability of the final drug product.

Chemical and Physical Properties

This compound is the hydrated crystalline form of caffeine, belonging to the methylxanthine class of alkaloids.[1][2] It presents as a white, crystalline powder with a bitter taste.[1] The presence of a single water molecule per caffeine molecule in its crystal lattice differentiates it from its anhydrous forms and influences its physical properties such as solubility and stability.[1]

Structural and Crystal Properties

This compound crystallizes in the monoclinic space group P2₁/a.[1] The incorporation of water molecules into the crystal lattice results in a lower density compared to its anhydrous polymorphs.[1]

| Property | Value | References |

| Molecular Formula | C₈H₁₀N₄O₂·H₂O | [3] |

| Molecular Weight | 212.21 g/mol | [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/a | [1] |

| Density | 1.23 g/cm³ | [1] |

| Unit Cell Dimensions | a = 14.8 ± 0.1 Å, b = 16.7 ± 0.1 Å, c = 3.97 ± 0.03 Å, β = 97 ± 5° | [1] |

Thermal Properties

The thermal behavior of this compound is crucial for pharmaceutical processing, such as drying and milling. The melting point of caffeine is consistently reported to be around 235-238°C.[1][4][5] Thermogravimetric analysis (TGA) of this compound shows a characteristic weight loss corresponding to the loss of the water molecule upon heating.[1]

| Property | Value | References |

| Melting Point | 235 - 238 °C | [4][5] |

| Dehydration Temperature | ~80 °C (desorption of water of crystallization) | [6] |

| Enthalpy of Fusion | 19.6 ± 0.2 kJ/mol | [7] |

Solubility

The solubility of caffeine is a key determinant of its bioavailability. This compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[1][5] It is also soluble in various organic solvents.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 20 g/L | 20 | [5] |

| Boiling Water | Freely soluble | 100 | [5] |

| Ethanol | Slightly soluble | Room Temperature | [5] |

| Chloroform | Freely soluble | Room Temperature | [8] |

| PBS (pH 7.2) | ~5 mg/mL | Room Temperature | [9] |

| Water | 21.6 g/L | 25 | [10] |

Polymorphism and Stability

Caffeine is known to exist in different polymorphic forms, including two anhydrous forms (α and β) and a hydrated form.[11][12] Phase transitions between these forms can be influenced by factors such as temperature and relative humidity (RH), which can impact the stability and dissolution characteristics of the final product.[11] this compound can dehydrate at low relative humidities to a metastable anhydrous form.[11][13]

| Polymorph | Crystal System | Density (g/cm³) | Stability Notes | References |

| Monohydrate | Monoclinic | 1.23 | Dehydrates at low RH (<30%) | [1][11] |

| β-anhydrous | Monoclinic | 1.37 | Stable anhydrous form at room temperature | [1] |

| α-anhydrous | Trigonal | 1.35 | Metastable, can be formed by sublimation of the β-phase | [1][8] |

Dissolution and Bioavailability

The dissolution rate of caffeine from a solid dosage form is a critical factor affecting its absorption and onset of action. Studies have shown that the dissolution rate can be influenced by the crystalline form and the formulation excipients.[14][15] For instance, solid dispersions of caffeine with polymers like PVP K-30 have been shown to enhance its solubility and dissolution rate.[14]

Pharmacological Mechanism of Action

The primary mechanism of action of caffeine is the antagonism of adenosine receptors in the central nervous system.[1] Adenosine is a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing, resulting in its characteristic stimulant effects.

Figure 1: Simplified signaling pathway of caffeine as an adenosine receptor antagonist.

Experimental Protocols

Accurate characterization of this compound is essential for pharmaceutical development. The following are outlines of common experimental protocols.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are used to determine the melting point, dehydration, and thermal stability of this compound.

References

- 1. Buy this compound | 5743-12-4 [smolecule.com]

- 2. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]

- 3. This compound | C8H12N4O3 | CID 64119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ud.goldsupplier.com [ud.goldsupplier.com]

- 5. Caffeine | 58-08-2 [chemicalbook.com]

- 6. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 7. researchgate.net [researchgate.net]

- 8. Metamorphosis of caffeine hydrate and anhydrous caffeine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Relative humidity-temperature transition boundaries for anhydrous β-caffeine and caffeine hydrate crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. publikasiilmiah.unwahas.ac.id [publikasiilmiah.unwahas.ac.id]

- 15. A comparison of the dissolution rates of caffeine tablets in a rotating-basket with those in a Sartorius dissolution tester - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of Caffeine Monohydrate: A Technical Guide to DSC and TGA Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal analysis of caffeine monohydrate, a critical assessment in pharmaceutical development for understanding its stability, purity, and physical properties. By employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can precisely characterize the phase transitions and degradation profile of this widely used compound. This document provides detailed experimental protocols and summarizes key quantitative data, offering a comprehensive resource for laboratory application.

Introduction to the Thermal Analysis of Caffeine

Caffeine (C₈H₁₀N₄O₂) can exist in various solid forms, including anhydrous polymorphs and a monohydrate. The stability and bioavailability of a pharmaceutical product are intrinsically linked to the solid-state properties of its active pharmaceutical ingredient (API). Thermal analysis techniques are indispensable tools for characterizing these properties.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of events like melting, crystallization, and polymorphic transitions.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is essential for quantifying mass loss associated with processes such as dehydration and decomposition.

This compound, when subjected to heating, undergoes a series of well-defined thermal events: dehydration, polymorphic transformation of the resulting anhydrous form, melting, and ultimately, decomposition. Understanding these transitions is paramount for controlling the manufacturing process and ensuring the quality of the final drug product.

Experimental Protocols

The following tables outline typical experimental methodologies for the DSC and TGA analysis of this compound. These protocols are derived from established practices in the field.[1][2]

Table 1: Detailed Methodology for Differential Scanning Calorimetry (DSC)

| Parameter | Description |

| Sample Preparation | Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. For analyzing the melting behavior of the anhydrous form and suppressing sublimation, it is recommended to use a sealed pan.[3] For observing dehydration, an open or pierced pan is suitable. |

| Heating Rate | A standard heating rate of 10°C/min is commonly employed.[2] |

| Temperature Program | Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the melting point, typically up to 270-300°C.[1][3] |

| Atmosphere | A dry, inert atmosphere, such as nitrogen, is typically used with a purge rate of 50-100 mL/min to prevent oxidative degradation.[2] |

| Reference | An empty, sealed aluminum pan is used as the reference. |

Table 2: Detailed Methodology for Thermogravimetric Analysis (TGA)

| Parameter | Description |

| Sample Preparation | Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.[2][3] |

| Heating Rate | A heating rate of 10°C/min is standard for TGA analysis of caffeine.[2] |

| Temperature Program | Heat the sample from ambient temperature to a point beyond complete decomposition, for instance, up to 300°C or higher.[3] |

| Atmosphere | A controlled atmosphere, typically inert (nitrogen) or air, with a consistent purge rate (e.g., 100 mL/min) is used.[2] |

Quantitative Data Summary

The thermal analysis of this compound yields reproducible quantitative data that are crucial for its characterization. The table below summarizes the key thermal events and their corresponding temperature ranges and enthalpy values as reported in the literature.

Table 3: Summary of Quantitative Thermal Analysis Data for this compound

| Thermal Event | Technique | Temperature Range (°C) | Enthalpy Change (ΔH) | Mass Loss (%) | Description |

| Dehydration | DSC / TGA | 70 - 100[2] | Endothermic | ~8.5% (theoretical for monohydrate) | Loss of one molecule of water of crystallization. The DSC curve shows an endothermic peak corresponding to the desorption and evaporation of water.[2] |

| Polymorphic Transition | DSC | 140 - 163[1][3][4] | Endothermic (3.43 ± 0.02 kJ·mol⁻¹)[5] | - | Solid-solid phase transition of anhydrous caffeine from the stable Form II (β-form) to the metastable Form I (α-form).[1][6] |

| Melting | DSC | 235 - 240[1][4][5] | Endothermic (19.6 ± 0.2 kJ·mol⁻¹ or ~108 J/g)[3][5] | - | Melting of the anhydrous Form I. The melting point is a key indicator of purity.[7] |

| Sublimation/Decomposition | TGA | > 175 | - | Gradual to complete mass loss | Caffeine begins to sublime and then decompose at temperatures above its melting point.[3][8] A total mass loss is observed at around 300°C.[3] |

Visualization of Thermal Analysis Workflow and Events

To better illustrate the process and the expected results, the following diagrams have been generated.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Logical relationship of thermal events for this compound upon heating.

Conclusion

The combined application of DSC and TGA provides a robust analytical framework for the comprehensive characterization of this compound. The distinct thermal events—dehydration, polymorphic transition, melting, and decomposition—are readily identified and quantified. The data and protocols presented in this guide serve as a foundational reference for researchers and professionals in the pharmaceutical industry, aiding in formulation development, quality control, and stability studies of caffeine-containing products. Accurate thermal analysis is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical dosage forms.

References

- 1. rigaku.com [rigaku.com]

- 2. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 3. rigaku.com [rigaku.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ud.goldsupplier.com [ud.goldsupplier.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Single Crystal X-ray Diffraction of Caffeine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the single crystal X-ray diffraction (XRD) analysis of caffeine monohydrate. Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, can crystallize with one water molecule per caffeine molecule to form a monohydrate.[1] Understanding its three-dimensional structure is crucial for pharmaceutical formulation, as physical properties like solubility and stability are dictated by the crystal lattice.[1] Single crystal XRD is the definitive method for elucidating this atomic-level arrangement. The pioneering work on the crystallographic structure of this compound was conducted by Sutor in 1958.[1]

Crystallographic Data of this compound

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system.[1][2] This data is fundamental for phase identification and quality control in pharmaceutical manufacturing.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₀N₄O₂ · H₂O | [1] |

| Systematic Name | 1,3,7-trimethylpurine-2,6-dione monohydrate | [1] |

| Crystal System | Monoclinic | [1][2][3][4] |

| Space Group | P2₁/a | [1][4] |

| Formula Units (Z) | 4 | [1][4] |

| a | 14.8 ± 0.1 Å | [1][2] |

| b | 16.7 ± 0.1 Å | [1][2] |

| c | 3.97 ± 0.03 Å | [1][2] |

| α | 90° | [2] |

| β | 97 ± 5° | [1][2] |

| γ | 90° | [2] |

| Unit Cell Volume | 973.91 ų | [1][2] |

| Calculated Density (Dc) | ~1.44 g/cm³ | [3][4] |

Experimental Protocols

The determination of a crystal structure via single crystal XRD follows a well-defined workflow, from sample preparation to data analysis.

-

Synthesis : Single crystals of this compound are typically grown from an aqueous solution. A saturated solution of caffeine is prepared in water and allowed to cool slowly or evaporate at room temperature. Needle-like crystals are characteristic of this monohydrate form.[5]

-

Crystal Selection : A suitable single crystal, typically 0.1-0.4 mm in size, free of visible defects, is selected under a microscope.[3]

-

Mounting : The selected crystal is mounted on a goniometer head using a cryo-loop and a minimal amount of oil (e.g., Paratone-N) to secure it. The assembly is then placed on the diffractometer.

-

Instrumentation : Data is collected using a single-crystal X-ray diffractometer, such as a Rigaku Oxford Diffraction Gemini A Ultra or a Stoe STADI4 four-circle diffractometer.[3][6] These instruments are typically equipped with a MoKα (λ ≈ 0.71073 Å) or CuKα (λ ≈ 1.5418 Å) X-ray source.[3][6]

-

Data Acquisition : The crystal is cooled to a low temperature (e.g., 100 K or 180 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

-

Strategy : A data collection strategy is calculated to ensure complete and redundant data are measured. This involves a series of scans (e.g., ω and φ scans) where the crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).

-

Software : Instrument control and data acquisition are managed by specialized software like CrysAlisPro.[6]

-

Data Reduction : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This step is often performed with software packages like SHELXS.[7]

-

Structure Refinement : The initial model is refined against the experimental data using full-matrix least-squares on F².[3] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters.[7]

-

Hydrogen Atoms : Hydrogen atoms attached to carbon are usually placed in geometrically calculated positions, while those involved in hydrogen bonding (like on the water molecule) are located from the difference Fourier map and refined freely.[7]

-

Validation : The final structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF) to assess the quality of the model. The final atomic coordinates are saved in a Crystallographic Information File (CIF).

Visualizations: Workflow and Molecular Structure

Diagrams are essential for visualizing complex processes and molecular interactions.

Caption: Experimental workflow for single crystal X-ray diffraction.

The crystal structure reveals a key hydrogen bond that stabilizes the lattice. The water molecule acts as a hydrogen bond donor to the N9 nitrogen of the caffeine's imidazole ring.[3][5]

Caption: Hydrogen bonding between caffeine's N9 atom and a water molecule.

Structural Analysis and Significance

The single crystal structure confirms that this compound is a distinct polymorphic form from its anhydrous counterparts.[1] The water molecule is integral to the crystal packing, forming a specific hydrogen bond with the N9 atom of the imidazole ring, with an O···N distance of 2.816 Å.[3] This interaction is a defining feature of the monohydrate. The caffeine molecules themselves are observed to stack, a common feature in purine crystal structures.[5]

For drug development, this structural information is critical. The presence and nature of the hydrogen bonding network influence the material's physicochemical properties:

-

Solubility : The monohydrate form has different solubility characteristics compared to anhydrous caffeine.[1]

-

Stability : The hydrate can be sensitive to humidity and temperature. Under ambient conditions, it may effloresce (lose water) to transform into an anhydrous β-phase.[3] Thermogravimetric analysis (TGA) typically shows a weight loss corresponding to the water molecule between 100-120°C.[1]

-

Polymorphism : Understanding the stable crystalline form under various conditions is essential to prevent unwanted phase transformations in the final drug product, which could impact bioavailability and shelf-life.

References

- 1. Buy this compound | 5743-12-4 [smolecule.com]

- 2. crystallography.net [crystallography.net]

- 3. Metamorphosis of caffeine hydrate and anhydrous caffeine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Molecular Dynamics Simulation Studies of Caffeine Aggregation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to FTIR Spectroscopy Analysis of Caffeine Monohydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (1,3,7-trimethylxanthine) is a ubiquitous psychoactive compound and a key active pharmaceutical ingredient (API) in numerous therapeutic formulations. In the solid state, caffeine can exist in different crystalline forms, including anhydrous and monohydrate states. The degree of hydration within the crystal lattice profoundly influences the physicochemical properties of the API, such as its solubility, dissolution rate, stability, and bioavailability. Consequently, the accurate characterization and quantification of the hydration state of caffeine are of paramount importance in pharmaceutical research, development, and quality control.

Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive, and highly sensitive analytical technique for the molecular-level characterization of materials. By probing the vibrational modes of functional groups, FTIR spectroscopy provides a unique molecular fingerprint of the sample, enabling the differentiation between various crystalline forms. In the context of caffeine, FTIR is particularly adept at distinguishing between the anhydrous and monohydrate forms due to the distinct vibrational signatures of water molecules present in the hydrated crystal structure.

This technical guide provides a comprehensive overview of the application of FTIR spectroscopy for the analysis of caffeine monohydrate crystals. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles, experimental methodologies, data interpretation, and visualization of the analytical workflow pertinent to the characterization of this important pharmaceutical compound.

Principles of FTIR Spectroscopy in this compound Analysis

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, its constituent functional groups will absorb energy and transition to a higher vibrational state. The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) provides a detailed profile of the sample's molecular composition and structure.

For this compound, the FTIR spectrum is a composite of the vibrational modes of the caffeine molecule itself and the water molecule integrated into its crystal lattice. The key to differentiating the monohydrate from the anhydrous form lies in the identification of the vibrational bands associated with the water of hydration. These include:

-

O-H Stretching Vibrations: The most prominent feature of the this compound spectrum is a broad absorption band typically observed in the 3000-3500 cm⁻¹ region, which is absent in the spectrum of anhydrous caffeine.[1] This band arises from the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules.

-

H-O-H Bending (Scissoring) Vibrations: A weaker absorption band around 1600-1650 cm⁻¹ can be attributed to the bending vibration of the water molecule.

-

Water Librational Modes: In the far-infrared or terahertz region (below 1000 cm⁻¹), librational (rocking, wagging, and twisting) modes of the water molecules can be observed, providing further confirmation of the hydrated state.[2][3]

Beyond the water-specific bands, the presence of water molecules in the crystal lattice can also induce subtle shifts in the vibrational frequencies of the caffeine molecule's functional groups due to hydrogen bonding interactions. These shifts are most noticeable in the regions corresponding to the C=O (carbonyl) and C=N stretching vibrations.[4]

Data Presentation: FTIR Spectral Bands of this compound

The following table summarizes the characteristic FTIR absorption bands for caffeine, with a specific focus on the features that distinguish the monohydrate form. The precise peak positions and intensities can vary slightly depending on the experimental conditions and the specific crystalline form.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~3400 - 3500 | Broad, Strong | O-H Stretching (ν O-H) of water | Key indicator of this compound. |

| ~3111 | Medium | Aromatic C-H Stretching (ν C-H) | |

| ~2953 | Medium | Aliphatic C-H Stretching (ν C-H) | |

| ~1700 | Strong | C=O Stretching (Amide I) | May show slight shifts upon hydration. |

| ~1650 | Strong | C=O Stretching (Amide I) and C=C Stretching | Overlaps with H-O-H bending in monohydrate. |

| ~1548 | Medium | Imidazole Ring C=N Stretching (ν C=N) | |

| ~1480 | Medium | CH₃ Bending (δ CH₃) | |

| ~1240 | Medium | C-N Stretching (ν C-N) | |

| ~975 | Medium | Ring Vibrations | |

| ~745 | Medium | CH out-of-plane bending (γ CH) | |

| Below 1000 | Weak to Medium | Water Librational Modes | Confirmatory for monohydrate in the far-IR region.[2][3] |

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound crystals using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

4.1 Instrumentation

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is suitable for this analysis.

-

ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

4.2 Sample Preparation and Handling

Proper handling of this compound crystals is crucial to prevent dehydration during sample preparation and analysis.

-

Sample Acquisition: Obtain a representative sample of the this compound crystals.

-

Minimal Grinding: If the crystals are large, gently grind a small amount in an agate mortar and pestle to ensure good contact with the ATR crystal. Avoid excessive grinding, as the heat generated can lead to water loss.

-

Controlled Environment: Whenever possible, handle the sample in an environment with controlled humidity to minimize changes in the hydration state.

4.3 Data Acquisition

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Placement: Place a small amount of the prepared this compound powder onto the diamond ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the ATR crystal.

-

Spectral Acquisition: Collect the FTIR spectrum of the sample. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.[5]

-

4.4 Data Processing and Analysis

-

Background Subtraction: The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

ATR Correction: Apply an ATR correction to the spectrum. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that is more comparable to a traditional transmission spectrum.

-

Baseline Correction: If necessary, perform a baseline correction to remove any broad, underlying features from the spectrum.

-

Peak Picking and Identification: Identify the wavenumbers of the key absorption bands and compare them to the reference data in the table above to confirm the presence of this compound.

Mandatory Visualizations

5.1 Experimental Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical flow of the experimental procedure for analyzing this compound crystals using FTIR spectroscopy.

Caption: Experimental workflow for the FTIR analysis of this compound.

5.2 Dehydration of this compound and its Spectral Signature

This diagram illustrates the dehydration process of this compound to its anhydrous form and the corresponding key changes observed in the FTIR spectrum.

Caption: Dehydration of this compound and its effect on the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound crystals in the pharmaceutical industry. Its ability to directly probe the vibrational modes of water molecules provides a rapid, reliable, and non-destructive method for identifying the hydration state of caffeine and distinguishing it from its anhydrous counterpart. The characteristic broad O-H stretching band in the 3000-3500 cm⁻¹ region serves as a definitive marker for the monohydrate form.

By following the detailed experimental protocols outlined in this guide, researchers and scientists can obtain high-quality FTIR spectra of this compound. The provided data on characteristic vibrational bands and the visualized workflows for analysis and the dehydration process offer a comprehensive resource for accurate data interpretation. The careful application of this technique will ultimately contribute to ensuring the quality, stability, and efficacy of pharmaceutical products containing caffeine.

References

Raman spectroscopy for studying caffeine monohydrate polymorphism

An In-depth Technical Guide to Utilizing Raman Spectroscopy for the Study of Caffeine Monohydrate Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a widely consumed psychoactive substance, can exist in various solid-state forms, including a monohydrate and at least two anhydrous polymorphs (Form I and Form II).[1][2] The polymorphic form of an active pharmaceutical ingredient (API) is a critical quality attribute, as it can significantly influence key physicochemical properties such as solubility, stability, and bioavailability. Consequently, the accurate characterization and quantification of polymorphic forms are essential during drug development and manufacturing.[3][4] Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for probing the subtle structural differences between polymorphs.[4] This guide provides a comprehensive overview of the application of Raman spectroscopy for studying this compound and its anhydrous polymorphic transformations, detailing experimental protocols, quantitative data analysis, and logical workflows.

Core Principles: Why Raman Spectroscopy is Effective

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of a molecule. While the high-frequency (intramolecular) spectral region offers information about covalent bonds within the molecule, the low-frequency (intermolecular) region, typically below 200 cm⁻¹, is particularly sensitive to the crystal lattice vibrations (phonon modes).[4][5] Since polymorphs differ in their crystal lattice structure and intermolecular interactions, their low-frequency Raman spectra exhibit distinct and often dramatic differences, making it an ideal region for polymorphic differentiation.[1][5]

The main crystalline forms of caffeine, including the anhydrous polymorphs and the hydrate phase, exhibit very similar local molecular structures.[2] As a result, their mid-frequency Raman spectra are nearly identical.[1] However, significant and distinguishable features appear in the low-frequency region, allowing for clear identification and quantification.[1][6]

Caffeine Polymorphs and Their Interconversion

Caffeine has one known monohydrate form and two primary anhydrous polymorphs:

-

This compound: A hydrated crystalline form. Dehydration of this form leads to the formation of an anhydrous phase.[7]

-

Anhydrous Form II (β-phase): The commercially available and most stable form at room temperature.[2]

-

Anhydrous Form I (α-phase): A metastable form at room temperature, which becomes the stable form at temperatures above 145°C up to its melting point of 236°C.[2]

These forms can interconvert under the influence of various factors such as temperature, pressure, and mechanical stress like grinding.[1][8] For instance, grinding can induce the transformation of each anhydrous phase into the other, while hydrostatic pressure can convert Form I into a state resembling Form II.[8]

Quantitative Data: Raman Spectral Fingerprints

The key to polymorphic analysis is identifying unique spectral markers for each form. The following tables summarize the characteristic Raman bands for caffeine hydrate and its anhydrous polymorphs.

Table 1: High-Frequency Raman Bands for Caffeine Polymorphs

| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Polymorphic Form | Reference |

| ~555 | Pyrimidine Ring Internal Vibration | Form I & II (subtle differences) | [6] |

| 1327-1330 | Asymmetric Band | Form I & II (used for ratio analysis) | [9] |

| 1659 | C=O Stretching | Anhydrous | [10] |

| 1700 | C=O Stretching | Anhydrous | [10] |

| 2952 | CH₃ Stretching | Anhydrous | [10] |

Table 2: Low-Frequency Raman Bands for Caffeine Polymorphs

| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Polymorphic Form | Reference |

| 32-76 | Growing Shoulder/Lattice Modes | Form II (distinct from Form I) | [9] |

| < 100 | Lattice Modes / Phonons | Form I & II (significant differences) | [6][11] |

Note: The low-frequency region provides the most definitive differentiation between Form I and Form II. Form I has distinct spectral features that differ from the metastable Form II in this region.[1]

Experimental Protocols

This section details a generalized methodology for the Raman analysis of caffeine polymorphism, based on common practices cited in the literature.

Sample Preparation

-

Starting Materials: Obtain commercially available anhydrous caffeine (typically Form II) and prepare this compound by crystallization from an aqueous solution. Form I can be obtained by heating Form II above its transition temperature (145°C).[2]

-

Inducing Transformation (Optional): To study phase transitions, samples can be subjected to:

-

Grinding: Manually or mechanically grind the sample for a specified duration to induce stress.[8]

-

Compression: Apply hydrostatic pressure using a suitable apparatus to observe pressure-induced transformations.[8]

-

Heating: Use a temperature-controlled stage on the Raman microscope to analyze thermal transitions.[7]

-

Raman Spectroscopy Parameters

-

Instrument: A high-resolution Raman spectrometer equipped with a microscope is recommended. For low-frequency measurements, the system must be equipped with ultra-low-frequency filters (e.g., Bragg-based notch filters) to acquire spectra close to the laser line.

-

Laser Excitation: A non-destructive laser wavelength, such as 785 nm, is commonly used to minimize fluorescence.

-

Laser Power: Use low laser power at the sample (e.g., 5-20 mW) to avoid laser-induced thermal effects that could trigger polymorphic transitions.

-

Objective: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser and collect the scattered light efficiently.

-

Acquisition Time & Accumulations: Typical acquisition times range from a few seconds to several minutes, with multiple accumulations averaged to improve the signal-to-noise ratio.

-

Spectral Range:

-

For comprehensive analysis, collect spectra covering both low and high-frequency regions (e.g., 10 cm⁻¹ to 3500 cm⁻¹).

-

Focus on the 10-200 cm⁻¹ range for clear polymorphic discrimination.[5]

-

Data Analysis and Quantification

-

Preprocessing: Acquired spectra should be preprocessed, including cosmic ray removal and baseline correction.

-

Qualitative Analysis: Compare the low-frequency region of the sample spectrum to reference spectra of pure Form I, Form II, and the monohydrate to identify the polymorphic forms present.

-

Quantitative Analysis: The degree of transformation from one form to another can be estimated using ratiometric methods:

-

Low-Frequency Method: Calculate the integrated area of a characteristic growing peak or shoulder for the emerging form. For the Form I to Form II transition, this involves integrating the shoulder that appears between 32 and 76 cm⁻¹.[9]

-

High-Frequency Method: Determine the area ratio of two characteristic peaks that show intensity changes upon transformation, such as those in the 1327-1330 cm⁻¹ range.[9]

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the physical relationships between caffeine's solid forms.

Caption: Experimental workflow for polymorphic analysis of caffeine.

Caption: Interconversion pathways of caffeine polymorphs.

Conclusion

Raman spectroscopy, particularly when leveraging the low-frequency spectral region, is an indispensable tool for the characterization of this compound and its anhydrous polymorphs. Its non-destructive nature, minimal sample preparation requirements, and high sensitivity to crystalline structure make it ideal for both qualitative identification and quantitative analysis. By following robust experimental protocols and employing ratiometric data analysis, researchers and drug development professionals can effectively monitor and control the polymorphic form of caffeine, ensuring product quality, stability, and performance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. coherent.com [coherent.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metamorphosis of caffeine hydrate and anhydrous caffeine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Polymorphic transformation of anhydrous caffeine upon grinding and hydrostatic pressurizing analyzed by low-frequency raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cn.aminer.org [cn.aminer.org]

An In-Depth Technical Guide to 1H and 13C NMR Spectroscopy of Caffeine Monohydrate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical aspects of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the analysis of caffeine monohydrate in solution. This document details experimental protocols, presents key spectral data, and offers visual representations of the analytical workflow to aid researchers in obtaining and interpreting high-quality NMR data for this ubiquitous compound.

Introduction to NMR Spectroscopy of Caffeine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and purity. For a molecule like caffeine (1,3,7-trimethylxanthine), NMR provides unambiguous characterization through the analysis of its hydrogen (¹H) and carbon (¹³C) nuclei. This compound, the hydrated crystalline form, is often the subject of study in pharmaceutical and food science research. Understanding its behavior in solution is critical for quality control, formulation development, and interaction studies.

This guide focuses on the two most common deuterated solvents used for caffeine analysis: deuterated chloroform (CDCl₃), a non-polar aprotic solvent, and deuterated water (D₂O), a polar protic solvent. The choice of solvent can significantly influence the chemical shifts and relaxation properties of the caffeine molecule.

Data Presentation: 1H and 13C NMR of Caffeine

The chemical shift (δ) is the most fundamental parameter obtained from an NMR experiment, providing information about the electronic environment of each nucleus. The following tables summarize the reported ¹H and ¹³C chemical shifts for caffeine in CDCl₃ and D₂O.

Table 1: ¹H NMR Chemical Shifts (δ) of Caffeine in Solution

| Proton Assignment | Structure Position | Chemical Shift (ppm) in CDCl₃[1] | Chemical Shift (ppm) in D₂O[1][2] |

| H-8 | Imidazole Ring | 7.53 | 7.87 - 7.88 |

| N₇-CH₃ | Methyl Group | 4.00 | 3.88 - 3.90 |

| N₃-CH₃ | Methyl Group | 3.57 | 3.43 - 3.44 |

| N₁-CH₃ | Methyl Group | 3.40 | 3.21 - 3.27 |

Note: Chemical shifts can be influenced by concentration, temperature, and pH.

Table 2: ¹³C NMR Chemical Shifts (δ) of Caffeine in Solution

| Carbon Assignment | Structure Position | Chemical Shift (ppm) in D₂O[3] |

| C-6 | Carbonyl | 156.4 |

| C-2 | Carbonyl | 152.9 |

| C-4 | Imidazole Ring | 149.8 |

| C-8 | Imidazole Ring | 142.9 |

| C-5 | Imidazole Ring | 108.9 |

| N₇-CH₃ | Methyl Group | 36.3 |

| N₃-CH₃ | Methyl Group | 29.8 |

| N₁-CH₃ | Methyl Group | 28.0 |

Note: A complete, experimentally verified ¹³C NMR spectrum for caffeine in CDCl₃ was not consistently available across the reviewed literature.

Nuclear Relaxation: T₁ and T₂ Times

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are crucial parameters that provide insights into molecular dynamics and are essential for setting up quantitative NMR (qNMR) experiments. T₁ relaxation describes the return of the net magnetization to its equilibrium state along the z-axis, while T₂ relaxation describes the decay of transverse magnetization in the xy-plane.

Table 3: ¹³C Spin-Lattice (T₁) Relaxation Times of Caffeine in D₂O

| Carbon Assignment | Structure Position | T₁ Relaxation Time (s) in D₂O[3] |

| C-6 | Carbonyl | 10.9 |

| C-2 | Carbonyl | 10.8 |

| C-4 | Imidazole Ring | 12.3 |

| C-8 | Imidazole Ring | 5.0 |

| C-5 | Imidazole Ring | 11.2 |

| N₇-CH₃ | Methyl Group | 2.5 |

| N₃-CH₃ | Methyl Group | 3.1 |

| N₁-CH₃ | Methyl Group | 3.2 |

Note: Relaxation times are dependent on factors such as solvent viscosity, temperature, and the presence of paramagnetic impurities.

Experimental Protocols

This section provides a detailed methodology for the preparation and NMR analysis of this compound in solution.

Sample Preparation

A standardized and careful sample preparation is paramount for acquiring high-quality and reproducible NMR spectra.

Caption: Workflow for preparing a this compound sample for NMR analysis.

Methodology:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. For quantitative analysis, the mass should be recorded with high precision.

-

Dissolution: Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃ or D₂O) to the vial.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a glass Pasteur pipette plugged with a small amount of glass wool directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition and Processing

The following workflow outlines the key steps in acquiring and processing ¹H and ¹³C NMR data for this compound.

References

solubility of caffeine monohydrate in different organic solvents

An In-depth Technical Guide to the Solubility of Caffeine Monohydrate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) like caffeine is fundamental to formulation, purification, and extraction processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presenting quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of caffeine in various organic solvents has been investigated across different temperatures. The following table summarizes the mole fraction solubility (x) of caffeine in several organic solvents at temperatures ranging from 298 K to 323 K.[1][2] It is generally observed that the solubility of caffeine increases with a rise in temperature across these solvents.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) x 10^4 |

| Chloroform | 298 | 745.2 |

| 303 | 856.4 | |

| 308 | 982.1 | |

| 313 | 1125.8 | |

| 318 | 1289.3 | |

| 323 | 1475.6 | |

| Dichloromethane | 298 | 689.5 |

| 303 | 785.3 | |

| 308 | 894.7 | |

| 313 | 1019.2 | |

| 318 | 1159.6 | |

| 323 | 1318.4 | |

| Acetone | 298 | 158.3 |

| 303 | 179.8 | |

| 308 | 204.2 | |

| 313 | 231.9 | |

| 318 | 263.4 | |

| 323 | 299.1 | |

| Ethyl Acetate | 298 | 85.6 |

| 303 | 99.8 | |

| 308 | 116.4 | |

| 313 | 135.8 | |

| 318 | 158.5 | |

| 323 | 184.9 | |

| Methanol | 298 | 78.2 |

| 303 | 91.5 | |

| 308 | 106.9 | |

| 313 | 124.9 | |

| 318 | 146.1 | |

| 323 | 170.8 | |

| Ethanol | 298 | 65.4 |

| 303 | 77.2 | |

| 308 | 91.1 | |

| 313 | 107.5 | |

| 318 | 126.9 | |

| 323 | 150.0 | |

| Carbon Tetrachloride | 298 | 5.7 |

| 303 | 6.9 | |

| 308 | 8.4 | |

| 313 | 10.2 | |

| 318 | 12.4 | |

| 323 | 15.0 |

Data sourced from Shalmashi, A., and Golmohammad, F. (2010). SOLUBILITY OF CAFFEINE IN WATER, ETHYL ACETATE, ETHANOL, CARBON TETRACHLORIDE, METHANOL, CHLOROFORM, DICHLOROMETHANE, AND ACETONE BETWEEN 298 AND 323 K. Latin American Applied Research, 40(1), 45-48.[1][2]

Based on the provided data, the solubility of caffeine decreases in the following order: chloroform > dichloromethane > acetone > ethyl acetate > methanol > ethanol > carbon tetrachloride.[1] Chloroform and dichloromethane exhibit the highest solvating power for caffeine among the tested solvents.[1][2]

Experimental Protocols

The determination of caffeine solubility is typically achieved through well-established laboratory methods. The following protocols are based on methodologies cited in the literature.

Isothermal Equilibrium Method

This is a common and reliable method for determining the solubility of a solid in a liquid.

Materials and Apparatus:

-

Anhydrous caffeine (purity > 98%)

-

Organic solvents (analytical grade)

-

Equilibrium cell or jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Analytical balance

-

Warmed pipette

-

Drying oven

-

Vials

Procedure:

-

An excess amount of caffeine is added to a known mass of the selected organic solvent in the equilibrium cell.[1][2]

-

The cell is sealed and placed in a constant temperature water bath, maintained at the desired temperature.

-

The mixture is continuously stirred for a sufficient period, typically 48 hours, to ensure that equilibrium is reached.[1][2]

-

After the initial equilibration period, stirring is stopped, and the solution is left undisturbed for another 48 hours to allow the undissolved solid to settle.[1][2]

-

A sample of the clear supernatant is carefully withdrawn using a warmed pipette to prevent premature crystallization of the solute.[1]

-

The withdrawn sample is transferred to a pre-weighed vial, which is then tightly sealed.

Analytical Methods for Quantification

Once the saturated solution is obtained, the concentration of caffeine needs to be determined.

a) Gravimetric Method:

-

The mass of the vial containing the sample of the saturated solution is accurately determined.[1]

-

The vial is then placed in a drying oven at a suitable temperature to evaporate the solvent completely.

-

After the solvent has evaporated, the vial containing the solid caffeine residue is dried for an extended period (e.g., 5 hours) to ensure all solvent is removed.[1]

-

The vial is reweighed to determine the mass of the dissolved caffeine.[1]

-

The solubility is then calculated as the mass of the caffeine divided by the mass of the solvent.

b) High-Performance Liquid Chromatography (HPLC):

-

The saturated solution sample is appropriately diluted with a suitable mobile phase.

-

The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.[3]

-

Caffeine is detected based on its characteristic UV absorbance, typically around 272-273 nm.[3]

-

The concentration is quantified by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known caffeine concentrations.

c) UV-Vis Spectrophotometry:

-

A sample of the saturated solution is diluted to a concentration that falls within the linear range of the spectrophotometer.

-

The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for caffeine (around 274 nm).[4]

-

The concentration is determined using a calibration curve generated from standard caffeine solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment to determine the solubility of caffeine in an organic solvent.

Caption: Workflow for determining caffeine solubility via the isothermal equilibrium and gravimetric method.

References

- 1. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]

- 2. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]

- 3. A Determination of the Caffeine Content in Dietary Supplements According to Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

A Technical Guide to the Melting Point Determination of Caffeine Monohydrate vs. its Anhydrous Form

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the melting points of caffeine monohydrate and anhydrous caffeine. Understanding the thermal behavior of these forms is critical for quality control, formulation development, and ensuring the stability of pharmaceutical products. This document outlines the key differences between the two forms, details experimental protocols for accurate melting point determination, and presents the underlying physicochemical transformations.

Introduction: The Significance of Crystalline Form in Pharmaceuticals

Caffeine, a widely consumed psychoactive substance, can exist in different crystalline forms, primarily as an anhydrous crystal and as a hydrate.[1][2] The specific crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. Therefore, accurate characterization of these forms is a fundamental requirement in drug development and manufacturing.

Caffeine Anhydrous is the pure form of caffeine, devoid of any water molecules within its crystal lattice.[1] It exists in two different polymorphic crystal forms, a stable β-form (Form II) at ambient temperature and a metastable α-form (Form I) at higher temperatures.[3]

This compound , on the other hand, incorporates one molecule of water per molecule of caffeine within its crystal structure. However, more recent studies suggest it is more accurately described as a 4/5 hydrate.[4] The presence of this water of hydration significantly alters its thermal behavior compared to the anhydrous form.

The Critical Role of Dehydration in Melting Point Analysis

A key distinction in the thermal analysis of this compound is its dehydration process. Before reaching its melting point, this compound loses its water of crystallization at a much lower temperature. This solid-state transformation is a critical event that must be understood to correctly interpret melting point data.

The dehydration of this compound typically begins at temperatures around 80°C.[5] This process can be influenced by factors such as heating rate and atmospheric conditions. The resulting anhydrous form may not be the most stable polymorphic form and can be a metastable, transient state.[6] This initial dehydration event can be easily mistaken for melting if not carefully observed and characterized using appropriate analytical techniques.

Quantitative Data Summary

The following tables summarize the key thermal events and experimental parameters for this compound and anhydrous caffeine.

Table 1: Thermal Properties of this compound and Anhydrous Caffeine

| Form | Event | Temperature Range (°C) | Notes |

| This compound | Dehydration | ~78 - 86 | The loss of water of crystallization. This is an endothermic event.[5] |

| Anhydrous Caffeine | Polymorphic Transition | ~136 - 160 | Transition from the stable β-form (Form II) to the metastable α-form (Form I).[3][7] This is also an endothermic event. |

| Anhydrous Caffeine | Melting | ~235 - 238 | The melting point of the stable anhydrous form.[8] Impurities can lower and broaden this range.[9] |

Table 2: Typical Experimental Parameters for Thermal Analysis

| Technique | Parameter | Typical Value |

| Differential Scanning Calorimetry (DSC) | Heating Rate | 10°C/min[5] |

| Sample Weight | ~3 mg[5] | |

| Atmosphere | Nitrogen flow (e.g., 100 ml/min) or static air[3][5] | |

| Pan Type | Open or sealed aluminum pans[3][5] | |

| Thermogravimetric Analysis (TGA) | Heating Rate | 10°C/min[5] |

| Sample Weight | ~10 mg[5] | |

| Atmosphere | Nitrogen flow (e.g., 100 ml/min)[5] | |

| Capillary Melting Point Apparatus | Heating Rate | Slow ramp (e.g., 1-2°C/min) near the melting point |

| Sample Preparation | Finely ground, dry powder in a capillary tube |

Experimental Protocols

Accurate determination of the melting points of this compound and anhydrous caffeine requires precise experimental techniques. The following are detailed methodologies for the most common methods.

Capillary Melting Point Determination

This traditional method provides a visual determination of the melting range.

Methodology:

-

Sample Preparation: Ensure the caffeine sample is finely powdered and thoroughly dried if the anhydrous form is being analyzed. For this compound, use the sample as is.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

For this compound: Be cautious of changes in the sample's appearance around 80-100°C, which indicate dehydration (e.g., shrinkage, change in opacity) and should not be recorded as the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh approximately 3 mg of the caffeine sample into an aluminum DSC pan.[5]

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[5]

-

Data Analysis:

-